Cas no 14347-08-1 (N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide)
14347-08-1 structure
Product Name:N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide
Numero CAS:14347-08-1
MF:C16H17NO4S
MW:319.37548327446
CID:1313480
PubChem ID:12363923
Update Time:2025-04-20
N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide
- 3-mesylamino-4-benzyloxyacetophenone
- 4-benzyloxy-2-n-propylphenol
- 5'-Acetyl-2'-benzyloxymethansulfonanilid
- 1-[4-Phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanone
- 1-(4-benzyloxy-3-methanesulphonamidophenyl)ethanone
- SureCN1898263
- 4-Benzyloxy-2-propylphenol
- 4'-benzyloxy-3'-(methylsulfonylamino)acetophenone
- 4-benzyloxy-2-propyl-phenol
- N-(5-acetyl-2-benzyloxy-phenyl)-methanesulfonamide
- Phenol, 4-(phenylmethoxy)-2-propyl-
- CTK1C9765
- N-(5-acetyl-2-benzyloxy-phenyl)-
- SCHEMBL2010471
- LVZYLKCBQBQPSI-UHFFFAOYSA-N
- N-[5-Acetyl-2-(phenylmethoxy)phenyl]methanesulfonamide
- 14347-08-1
- DTXSID201209239
-
- Inchi: 1S/C16H17NO4S/c1-12(18)14-8-9-16(15(10-14)17-22(2,19)20)21-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3
- Chiave InChI: LVZYLKCBQBQPSI-UHFFFAOYSA-N
- Sorrisi: S(C)(NC1C=C(C(C)=O)C=CC=1OCC1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 319.08791
- Massa monoisotopica: 319.08782920g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 80.8Ų
Proprietà sperimentali
- Densità: 1.297
- Punto di ebollizione: 514.7°C at 760 mmHg
- Punto di infiammabilità: 265.1°C
- Indice di rifrazione: 1.6
- PSA: 72.47
N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
14347-08-1 (N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso